molecular formula C18H30N2O2 B12669223 Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide CAS No. 79720-24-4

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide

Katalognummer: B12669223
CAS-Nummer: 79720-24-4
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: WWHKCKYSXZTSEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by a phthalimide core substituted with a hexahydro-4-methyl group and a 2,2,6,6-tetramethyl-4-piperidyl group. This compound is often utilized in various scientific research fields due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide typically involves the reaction of phthalic anhydride with hexahydro-4-methyl-2,2,6,6-tetramethyl-4-piperidylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, with the temperature maintained between 80-120°C. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide stands out due to its phthalimide core, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity patterns .

Eigenschaften

CAS-Nummer

79720-24-4

Molekularformel

C18H30N2O2

Molekulargewicht

306.4 g/mol

IUPAC-Name

5-methyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C18H30N2O2/c1-11-6-7-13-14(8-11)16(22)20(15(13)21)12-9-17(2,3)19-18(4,5)10-12/h11-14,19H,6-10H2,1-5H3

InChI-Schlüssel

WWHKCKYSXZTSEP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3CC(NC(C3)(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.